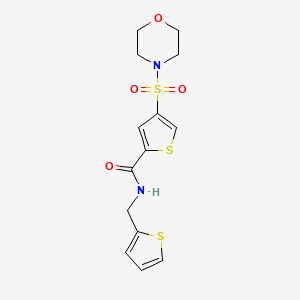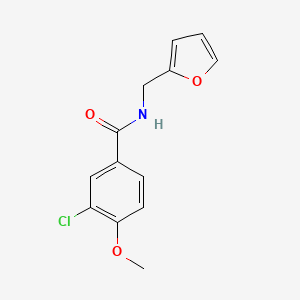
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide
説明
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide, also known as MTSEA, is a chemical compound that has been widely used in scientific research. It is a sulfhydryl-reactive compound that can modify cysteine residues in proteins, thereby altering their function and activity. MTSEA has been used in a variety of research applications, including studies of protein structure and function, ion channel regulation, and drug discovery.
作用機序
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide is a sulfhydryl-reactive compound that can modify cysteine residues in proteins. It reacts with the thiol group of cysteine residues to form a covalent bond, which can alter the structure and function of the protein. This can lead to changes in protein activity, ion channel regulation, and other physiological effects.
Biochemical and Physiological Effects
This compound has a number of biochemical and physiological effects, including the ability to modify protein structure and function. It has been shown to alter the activity of ion channels, which can affect a variety of physiological processes, including muscle contraction, neurotransmitter release, and hormone secretion. This compound has also been used in studies of drug discovery, as it can be used to identify potential drug targets and test the efficacy of new drugs.
実験室実験の利点と制限
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide has a number of advantages for use in laboratory experiments. It is a highly reactive compound that can modify cysteine residues in proteins, making it a useful tool for studying protein structure and function. It is also relatively easy to synthesize, making it readily available for use in research. However, there are also some limitations to its use. This compound can be toxic to cells at high concentrations, and it can also modify other amino acids in addition to cysteine, which can lead to non-specific effects.
将来の方向性
There are a number of potential future directions for research on 4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide. One area of interest is the development of new methods for using this compound to study protein structure and function. This could involve the development of new techniques for identifying cysteine residues that are particularly important for protein activity, or the development of new methods for modifying these residues in a targeted manner. Another area of interest is the use of this compound in drug discovery, particularly in the identification of new drug targets and the testing of new drugs for efficacy and safety. Finally, there is also potential for the use of this compound in clinical applications, particularly in the development of new therapies for diseases that involve ion channel dysfunction.
科学的研究の応用
4-(4-morpholinylsulfonyl)-N-(2-thienylmethyl)-2-thiophenecarboxamide has been used extensively in scientific research, particularly in studies of protein structure and function. It is commonly used to modify cysteine residues in proteins, which can alter their activity and function. This has been particularly useful in studies of ion channels, which are proteins that allow ions to pass through cell membranes. By modifying cysteine residues in ion channels, researchers can study the role of specific amino acids in channel function and regulation.
特性
IUPAC Name |
4-morpholin-4-ylsulfonyl-N-(thiophen-2-ylmethyl)thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4S3/c17-14(15-9-11-2-1-7-21-11)13-8-12(10-22-13)23(18,19)16-3-5-20-6-4-16/h1-2,7-8,10H,3-6,9H2,(H,15,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUXPBGAQKVQSCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CSC(=C2)C(=O)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-[(ethylsulfonyl)amino]-N-(2-methylbenzyl)benzamide](/img/structure/B4411260.png)
![N-{4-[5-(2-furyl)-1,3,4-oxadiazol-2-yl]phenyl}-4-methoxybenzamide](/img/structure/B4411262.png)

![1-{2-[2-(2-allyl-6-chlorophenoxy)ethoxy]ethyl}-4-methylpiperazine hydrochloride](/img/structure/B4411273.png)
![2-(5-{[(2-amino-1,3-thiazol-4-yl)methyl]thio}-4-methyl-4H-1,2,4-triazol-3-yl)phenol](/img/structure/B4411278.png)
amine hydrochloride](/img/structure/B4411285.png)
![4-[4-(5-methyl-2-nitrophenoxy)butyl]morpholine hydrochloride](/img/structure/B4411287.png)
![4-{[(1-phenylethyl)amino]carbonyl}phenyl propionate](/img/structure/B4411295.png)

![1-[4-(benzyloxy)benzoyl]pyrrolidine](/img/structure/B4411324.png)
![1-[2-(4-chloro-3-methylphenoxy)propanoyl]pyrrolidine](/img/structure/B4411326.png)

![2-[3-(4-methyl-1-piperidinyl)propoxy]benzonitrile hydrochloride](/img/structure/B4411377.png)
![2-[(5-benzyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]-1-(4-fluorophenyl)ethanone](/img/structure/B4411378.png)